2-Vinylnaphthalene

Overview

Description

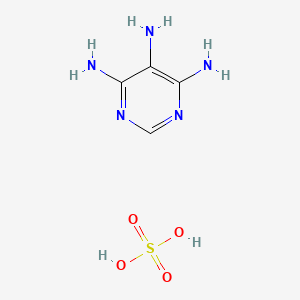

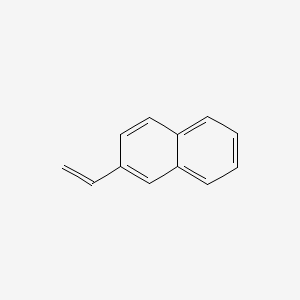

2-Vinylnaphthalene (2VNP) is an organic compound with the molecular formula C12H10 . It is also known by other names such as 2-Ethenylnaphthalene and Naphthalene, 2-ethenyl- . It is used in the synthesis of various copolymers and finds applications in the chemical and pharmaceutical industries .

Synthesis Analysis

This compound can be prepared by the alkylation of naphthalene to 1-and 2-ethylnaphthalenes followed by dehydrogenation, or by oxidation followed by dehydration . It is also used as an intermediate in the synthesis of vinyl naphthalene polymeric substances .Molecular Structure Analysis

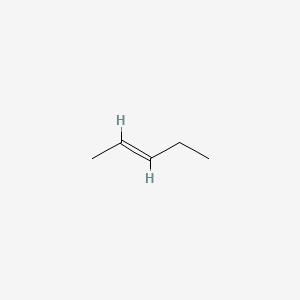

The molecular structure of this compound consists of a naphthalene ring with a vinyl group attached at the 2-position . The average mass of the molecule is 154.208 Da and the monoisotopic mass is 154.078247 Da .Chemical Reactions Analysis

This compound undergoes various chemical reactions due to the presence of the vinyl group. It has been studied using experimental FT-IR and FT-Raman spectra along with simulated vibrational compliments . It also undergoes solid-state photopolymerization .Physical And Chemical Properties Analysis

This compound is a tan powder . It has a melting point of 64-68 °C and a boiling point of 135 °C (at 18 mmHg) . It is insoluble in water .Scientific Research Applications

Cationic Polymerization : 2-Vinylnaphthalene undergoes cationic polymerization, albeit with low molecular weights due to transfer reactions. Such polymers are studied for their kinetic characteristics and reactivity ratios, which are essential in controlling polymer properties (Bunel & Maréchal, 1978).

Laser Flash Photolysis in Copolymers : Triplet states of this compound in copolymers with phenyl vinyl ketone have been investigated, showing effective energy transfer in polymer matrices. This has implications in photophysics and materials science (Hayashi et al., 1977).

Radical Copolymerization : The radical copolymerization of 2-VN with maleic anhydride and the microstructure characterization of the resulting copolymer via fluorescence spectroscopy have been explored. This is significant for understanding and designing copolymers with specific properties (Zeng & Shirota, 1989).

Solid-State Atom Transfer Radical Polymerization : Poly(this compound) has been synthesized in the solid-state through atom transfer radical polymerization. This method provides a controlled way to synthesize polymers, potentially with unique properties unachievable in solution-state methods (Cho & Bielawski, 2020).

Interblock Electron Transfer in Copolymers : Studies on this compound block copolymers have revealed insights into interblock electron transfer, useful for designing materials with specific electronic or optical properties (Lin & Fox, 1994).

Photoluminescence Characteristics : The copolymers of this compound with styrene have been studied for their photoluminescence characteristics, adding valuable information to the field of light-emitting materials (Ito et al., 1981).

Mechanism of Action

Target of Action

2-Vinylnaphthalene is an organic polymer

Mode of Action

The mode of action of this compound involves its interaction with these systems, leading to changes at the molecular level. The specific interactions and resulting changes depend on the system in which this compound is introduced .

Biochemical Pathways

As an organic polymer, it’s likely that this compound interacts with various biochemical pathways, potentially influencing processes such as polymerization .

Result of Action

It’s known that organic polymers can influence processes at the molecular and cellular levels, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as solvent, temperature, and initiator concentration can influence the degree of polymerization of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYAVSFOJVUIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28406-56-6 | |

| Record name | Poly(2-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862435 | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Vinylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

827-54-3, 28406-56-6 | |

| Record name | 2-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC177870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Vinylnaphthalene?

A1: this compound has the molecular formula C12H10 and a molecular weight of 154.21 g/mol.

Q2: Are there any characteristic spectroscopic data for this compound?

A2: Infrared (IR) spectroscopy can identify the vinyl group in this compound by the disappearance of characteristic absorption bands at 894 and 991 cm-1 upon polymerization. [] 1H NMR and 13C NMR are also useful for characterizing the structure and studying end-groups in polymers derived from this compound. [, ]

Q3: What is unique about the thermal polymerization of this compound compared to Styrene?

A3: this compound exhibits a higher propensity for thermal polymerization than Styrene. [, ] This is attributed to increased resonance stabilization in this compound-derived radicals due to the presence of an additional fused aromatic ring. [, ]

Q4: Can controlled polymerization techniques be applied to this compound?

A4: Yes, several controlled polymerization methods have been successfully applied. Living anionic polymerization using initiators like potassium naphthalide or tert-butyllithium in specific solvent systems allows for the synthesis of well-defined poly(this compound) with narrow molecular weight distributions. [, ] Living cationic polymerization using a TiCl4/SnCl4 initiating system with ethyl acetate as an added base has also been achieved at low temperatures. []

Q5: How does the glass transition temperature (Tg) of poly(this compound) compare to polystyrene?

A5: Poly(this compound) exhibits a significantly higher Tg than polystyrene. For example, poly(6-tert-butoxy-2-vinylnaphthalene) has a Tg of 157 °C, which is 94 °C higher than its corresponding styrene derivative. [] This difference is attributed to the bulky and rigid naphthyl group in the polymer backbone, which restricts chain mobility.

Q6: What are the implications of this compound's thermal polymerization for controlled radical polymerization techniques like SFRP?

A6: The high propensity for thermal polymerization presents challenges for controlled radical techniques like SFRP. Studies have shown that the rate of monomer disappearance during SFRP of this compound is comparable to that observed under purely thermal conditions, indicating a lack of control by the stable free radical. []

Q7: Can this compound itself be used to initiate polymerization?

A7: Yes, the thermal polymerization tendency of this compound can be harnessed for controlled initiation of other monomers, such as styrene, in SFRP. This approach results in polymers end-functionalized with this compound units. []

Q8: What unique properties do macrocyclic poly(this compound) materials possess?

A8: Compared to their linear counterparts, macrocyclic poly(this compound)s exhibit smaller hydrodynamic volumes and enhanced thermal decomposition stability. This is attributed to the constrained cyclic architecture. []

Q9: How does the incorporation of this compound into copolymers affect their dry-etching durability?

A9: Copolymers of this compound with methyl methacrylate show enhanced dry-etching durability compared to pure poly(methyl methacrylate) and copolymers with α-methyl styrene. [, ] This is attributed to the energy quenching effects of the aromatic naphthalene moiety, which protects the polymer chains from degradation during the etching process.

Q10: How does the microstructure of this compound/maleic anhydride copolymers vary with monomer feed?

A11: Fluorescence spectroscopy studies reveal that while the overall composition remains close to 1:1, the sequence distribution of monomers within the copolymer changes with the feed ratio. The fraction of this compound-2-Vinylnaphthalene diads increases as the proportion of this compound in the monomer feed increases. []

Q11: Can this compound be copolymerized with other monomers besides maleic anhydride?

A12: Yes, this compound has been successfully copolymerized with various other monomers including styrene, methyl methacrylate, ethylene, and 4-vinylbiphenyl. [, , , ] These copolymers display a range of properties suitable for various applications.

Q12: What interesting properties are exhibited by poly(this compound-alt-maleic acid)-graft-polystyrene?

A13: This graft copolymer forms micelle structures in solution and acts as a surfactant, enabling the production of stable polystyrene latexes. The naphthalene moieties in the copolymer remain accessible to the aqueous phase, even when incorporated into latex particles, making them potentially useful for sensing or catalytic applications. []

Q13: How does the microstructure of poly(this compound) affect its photophysical properties?

A14: The presence of intramolecular and intermolecular interactions between naphthalene groups in poly(this compound) significantly influences its photophysical behavior. For example, excimer formation and energy transfer processes are observed in solutions and solid films, with temperature-dependent effects. [, ]

Q14: Can the fluorescence properties of this compound copolymers be exploited for analytical purposes?

A15: Yes, fluorescence techniques can be utilized to monitor the kinetics of this compound polymerization and characterize copolymer microstructure. [, ] Time-resolved fluorescence depolarization measurements of excitation transport in this compound-containing copolymers enable the determination of polymer chain conformation in the solid state. [, ]

Q15: How do charge-transfer interactions influence the photochemical reactions of this compound?

A16: Charge-transfer interactions between excited this compound and ground-state electron donors or acceptors can significantly alter its photochemical reactivity. For instance, the presence of amines can increase the trans/cis ratio of 1,2-di(2-naphthyl)cyclobutane formation. [] Similarly, charge-transfer complexation with fumaronitrile enables photo-initiated copolymerization. [, ]

Q16: What are the applications of this compound in solar energy conversion and environmental remediation?

A17: Polymers containing this compound units have shown promise as antenna materials for solar energy conversion. For example, they can facilitate the efficient photosensitized synthesis of previtamin D3 in aqueous solutions. [] Additionally, these polymers can be used for the photocatalytic degradation of environmental pollutants like polychlorinated biphenyls. [, ]

Q17: Has this compound been investigated in the context of graphene-based materials?

A18: Yes, recent research has explored the use of this compound in synthesizing nanocomposites with reduced graphene oxide (RGO). [] The strong π-π interactions between the naphthalene rings in the polymer and the graphene sheets result in enhanced thermal and mechanical properties of the nanocomposite material.

Q18: What is known about the solid-state polymerization of this compound?

A19: this compound can undergo solid-state polymerization upon exposure to γ-radiation. The post-polymerization process follows first-order kinetics and yields a polymer with a limiting conversion. [] UV irradiation of this compound in the solid state primarily yields a high molecular weight polymer, in contrast to the predominant cyclodimer formation observed in solution. []

Q19: Are there any known synthetic routes to enantiomerically pure derivatives of this compound?

A20: Yes, (R)-(-)-1-(2-naphthyl)-2-(N-methyl)aminoethanol, a potential β-adrenergic blocker, can be synthesized starting from this compound utilizing a six-step procedure that includes Sharpless asymmetric dihydroxylation as a key step. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B7767912.png)

![ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate](/img/structure/B7767925.png)